Evidence Dimension 1: Absence of Known Bioactivity at Screening-Relevant Concentrations — Differentiating an Unexplored Chemotype from Phenotypic Hit Quinoxaline Sulfonamides
3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide has no known biological activity reported at screening-relevant concentrations (≤10 µM) in the ChEMBL 20 database, as confirmed by its ZINC15 entry showing 'no known activity for this compound' and 'no predicted activity' via SEA analysis [1]. This stands in stark contrast to the well-characterized chloroquinoxaline sulfonamide (CQS, CAS 97919-22-7), which exhibits a CV-1 cell cytotoxicity IC₅₀ of 1.8 mM via MTT assay and has progressed to clinical trials as an antitumor agent . This divergence indicates that the 3,4-dichloro-quinoxalin-6-yl substitution pattern does not recapitulate the biological profile of CQS, establishing this compound as a genuinely unexplored chemotype suitable for novel target identification rather than as a substitute for known quinoxaline sulfonamide pharmacophores.
| Evidence Dimension | Known biological activity at screening concentrations |
|---|---|
| Target Compound Data | No known activity at ≤10 µM (ChEMBL 20); no predicted activity (SEA) |
| Comparator Or Baseline | Chloroquinoxaline sulfonamide (CQS): IC₅₀ = 1.8 mM (CV-1 cells, MTT assay) |
| Quantified Difference | Qualitative: target compound is inactive at screening-relevant concentrations vs. CQS active at millimolar concentrations |
| Conditions | ZINC15/ChEMBL 20 database annotation; CQS data from MTT cytotoxicity assay in CV-1 monkey kidney cells |
Why This Matters
For procurement decisions in phenotypic screening or target-based drug discovery, this compound offers a structurally novel, biologically silent starting point that is unlikely to interfere non-specifically with common assay readouts—unlike CQS which carries known cytotoxicity liability at millimolar concentrations.
- [1] ZINC15 Database. Entry ZINC000034120999 — No known or predicted activity per ChEMBL 20. Accessed May 2026. View Source
